(Isoquinolin-1-ylsulfanyl)-acetic acid
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Overview
Description
(Isoquinolin-1-ylsulfanyl)-acetic acid is a compound that features an isoquinoline ring attached to a sulfanyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Isoquinolin-1-ylsulfanyl)-acetic acid typically involves the reaction of isoquinoline derivatives with thiol-containing compounds under specific conditions. One common method involves the use of isoquinoline and thioglycolic acid in the presence of a catalyst to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur-containing compounds.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the interactions of isoquinoline derivatives with biological targets, providing insights into their potential therapeutic effects .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific enzymes or receptors in the body .
Industry: In the industrial sector, (Isoquinolin-1-ylsulfanyl)-acetic acid can be used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new technologies .
Mechanism of Action
The mechanism of action of (Isoquinolin-1-ylsulfanyl)-acetic acid involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline ring can engage in π-π interactions with aromatic residues, while the sulfanyl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Isoquinoline: A parent compound with a similar structure but lacking the sulfanyl and acetic acid groups.
Thioacetic Acid: Contains a sulfanyl group attached to an acetic acid moiety but lacks the isoquinoline ring.
Quinoline-2-thiol: Features a quinoline ring with a thiol group, similar in structure but with different electronic properties.
Uniqueness: (Isoquinolin-1-ylsulfanyl)-acetic acid is unique due to the combination of the isoquinoline ring and the sulfanyl-acetic acid moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-isoquinolin-1-ylsulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-10(14)7-15-11-9-4-2-1-3-8(9)5-6-12-11/h1-6H,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYQRRSPUEVQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>32.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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